

Preclinical Efficacy and Synergy Data

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Compound Focus: Voxtalisib

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Preclinical studies established **Voxtalisib**'s activity across various cancer types and highlighted the strategic value of combining it with other pathway inhibitors.

Efficacy in Hematological Malignancies

In primary chronic lymphocytic leukaemia (CLL) cells, **Voxtalisib** induced **caspase-dependent apoptosis** with an **IC₅₀ value of 0.86 μ M** and achieved maximum impact at 48 hours. It also effectively blocked CLL cell adhesion and proliferation, and inhibited T-cell-mediated production of cytokines that support CLL survival [1].

Synergy in Solid Tumors

A key finding was the **synergistic antitumor effect** of combining **Voxtalisib** with the MEK inhibitor Pimasertib. Research in ovarian mucinous carcinoma (OMC) cell lines demonstrated that this combination robustly inhibited cell growth and induced apoptosis [2].

The synergy was quantified using the Chou-Talalay method, which produced **Combination Index (CI) values ranging from 0.03 to 0.50** across six OMC cell lines. A $CI < 1$ indicates synergy, and the very low values here confirm a strong synergistic effect [2]. The table below shows the synergy was independent of the mutational status of key genes like *KRAS* and *PIK3CA*.

Cell Line	PIK3CA Status	KRAS Status	Combination Index (CI)
MCAS	Mutant	Mutant	0.03
OAW42	Mutant	Wild-type	0.50
JHOM-1	-	Wild-type	0.09
JHOM-2B	-	-	0.08
RMUG-S	Wild-type	Mutant	0.17
RMUG-L	Wild-type	Mutant	0.12

Detailed Experimental Protocol for Synergy Studies

The following is a detailed methodology for the key experiments that demonstrated synergy between **Voxtalisib** and Pimasertib [2]:

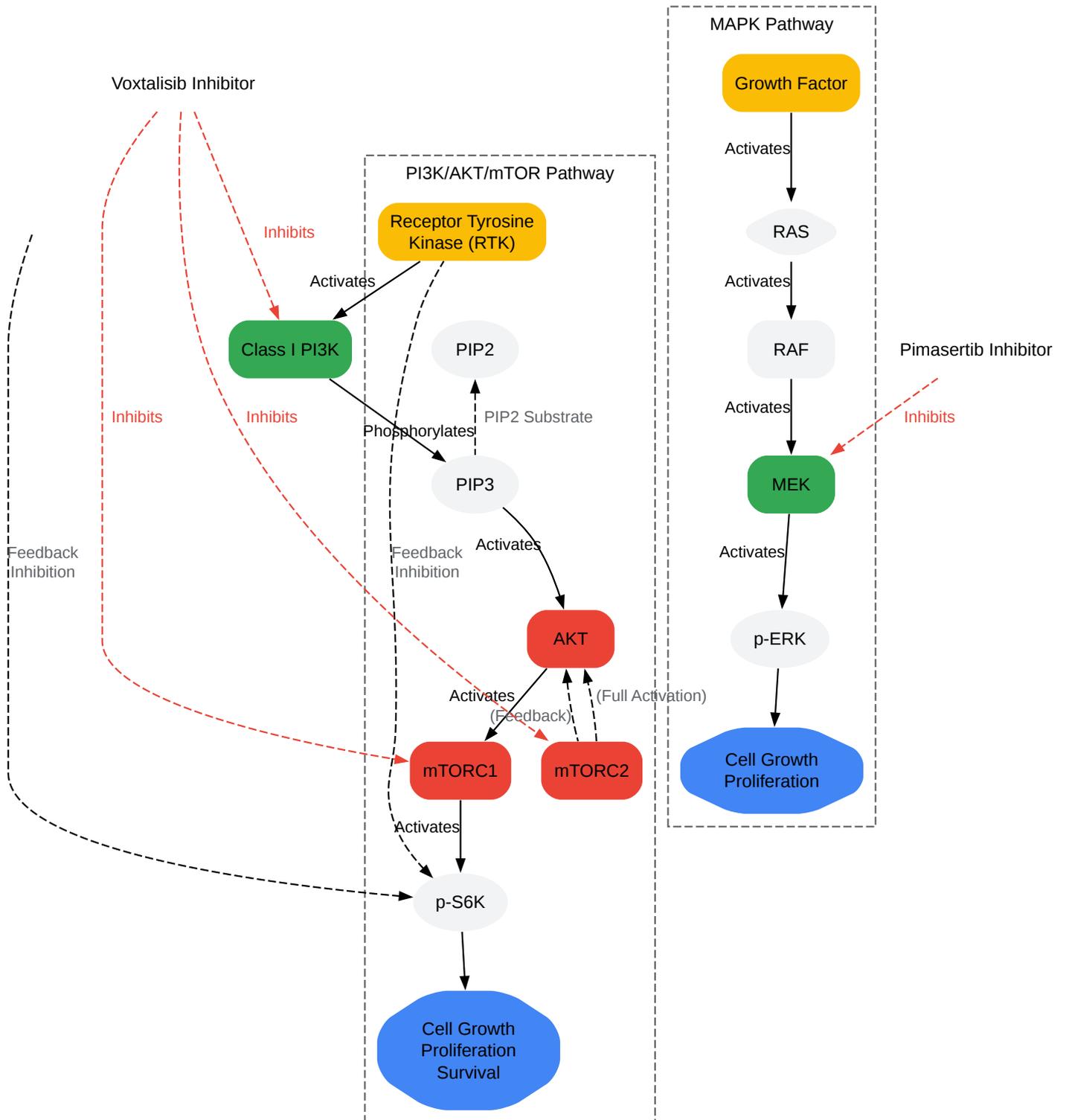
- **Cell Lines and Culture:** A panel of six established OMC cell lines (e.g., MCAS, OAW42) was used. Cells were maintained in recommended media supplemented with 10% fetal bovine serum and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
- **Compound Preparation:** **Voxtalisib** and Pimasertib were dissolved in **DMSO** to create a stock solution, which was then diluted in culture medium for treatments. The final concentration of DMSO in all assays did not exceed 0.1%.
- **Viability and Proliferation Assay (MTT Assay)**
 - Seed cells in 96-well plates at a density of 3-5 x 10³ cells per well.
 - After 24 hours, treat cells with either vehicle control (DMSO), **Voxtalisib** alone, Pimasertib alone, or their combination.
 - **Dosing Scheme:** For combination studies, a fixed concentration of Pimasertib (e.g., 30 nM) is typically used alongside a serial dilution of **Voxtalisib** (e.g., from 1 nM to 10 μM). Incubate for 72 hours.
 - Add MTT reagent and incubate for 2-4 hours.
 - Solubilize the formed formazan crystals with a solvent and measure the absorbance at 570 nm.
 - Calculate the percentage of cell viability relative to the control group.
- **Analysis of Synergy:** The **Combination Index (CI)** is calculated using the **Chou-Talalay method** based on the data from the MTT assay. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

- **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

- Seed and treat cells in 6-well plates as described above.
- After 48 or 72 hours of treatment, harvest the cells.
- Stain the cells with **Annexin V-FITC and Propidium Iodide (PI)** according to the manufacturer's protocol.
- Analyze the stained cells using **flow cytometry** within 1 hour. The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is quantified.

Mechanism of Action and Pathway Context

To understand **Voxtalisib**'s action and the rationale for its combination with a MEK inhibitor, it's helpful to visualize the signaling pathways involved.



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Voxtalisib inhibits the PI3K/AKT/mTOR pathway, while Pimasertib inhibits the MAPK pathway. Combining them overcomes compensatory feedback mechanisms, leading to synergistic cell death [3] [2].

Translation to Clinical Trials and Current Status

Based on its preclinical profile, **Voxtalisib** advanced into clinical trials.

- **Established Tolerability:** Phase I trials in solid tumors determined the **maximum tolerated dose (MTD) to be 50 mg twice daily (BID) or 90 mg once daily (QD)**. The safety profile was generally manageable, with common adverse events including diarrhea, fatigue, and nausea [3] [4].
- **Limited Efficacy as Monotherapy:** A Phase II trial in relapsed/refractory lymphomas and CLL/SLL showed an **overall response rate (ORR) of 18.3%**. While activity was encouraging in follicular lymphoma (ORR 41.3%), efficacy was limited in other subtypes like mantle cell lymphoma and diffuse large B-cell lymphoma [1].
- **Challenges in Combination Therapy:** A Phase Ib study combining **Voxtalisib** with the MEK inhibitor Pimasertib in advanced solid tumors confirmed the preclinical rationale but revealed **poor long-term tolerability** in patients, which ultimately limited its clinical development and further advancement [3].

The preclinical data on **Voxtalisib** robustly supported its progression into clinical trials, establishing it as a valuable tool for understanding pan-PI3K/mTOR inhibition.

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